molecular formula C4H8O2S B1663858 3-(Methylthio)propionic acid CAS No. 646-01-5

3-(Methylthio)propionic acid

Cat. No.: B1663858
CAS No.: 646-01-5
M. Wt: 120.17 g/mol
InChI Key: CAOMCZAIALVUPA-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    3-(Methylthio)propionic acid, a volatile organic compound (VOC), primarily targets the root knot nematode Meloidogyne incognita . This nematode is a significant pest that causes serious damage to global agricultural production annually .

    Mode of Action

    The compound exhibits strong nematicidal activity against Meloidogyne incognita . It has been found to have the highest direct contact nematicidal activity among several VOCs produced by the Bacillus thuringiensis Berliner strain NBIN-863 . The compound’s lethal concentration 50 (LC50) value is 6.27 μg/mL at 24 hours .

    Biochemical Pathways

    This compound is an intermediate in the metabolism of methionine , especially D-methionine . It is produced in amounts directly related to the concentration of methionine in the medium .

    Pharmacokinetics

    It is known to be an intermediate in methionine metabolism .

    Result of Action

    The application of this compound results in a reduction in gall numbers, decreasing the number of galls per gram of tomato root from 97.58 to 6.97 . It also exhibits an inhibitory effect on the egg-hatching of Meloidogyne incognita . Furthermore, the root length and plant height of the treated plants show significant increases in comparison with the control group .

    Action Environment

    In the rhizosphere soil environment where root knot nematodes exist, this compound can provide beneficial functions in three ways: it directly inhibits the nematodes, promotes plant growth, and triggers systemic resistance in plants . It is highly attractive to Meloidogyne incognita, suggesting that it may play a role in attracting the nematodes to areas where they can be effectively controlled .

    Preparation Methods

      Synthetic Routes: The synthesis of 3-(Methylthio)propionic acid involves various methods, including thiolation of propionic acid or its derivatives with methylthiolating agents.

      Reaction Conditions: These reactions typically occur under mild conditions, often using reagents like hydrogen sulfide (H₂S) or methyl mercaptan (CH₃SH).

      Industrial Production: While industrial-scale production methods are less common, laboratory-scale synthesis provides sufficient quantities for research purposes.

  • Chemical Reactions Analysis

      Reactivity: 3-(Methylthio)propionic acid can undergo several reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a model compound in sulfur chemistry studies.

      Biology: Investigated for its role in sulfur-containing amino acid metabolism.

      Medicine: Its potential therapeutic applications are still being explored.

      Industry: Limited industrial applications due to its specialized nature.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: 3-(Methylthio)propionic acid’s uniqueness lies in its specific sulfur substitution pattern.

    Properties

    IUPAC Name

    3-methylsulfanylpropanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CAOMCZAIALVUPA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSCCC(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C4H8O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70862354
    Record name 3-Methylthiopropionate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70862354
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    120.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name 3-Methylthiopropionic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0001527
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Boiling Point

    244.00 to 247.00 °C. @ 760.00 mm Hg
    Record name 3-Methylthiopropionic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0001527
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    CAS No.

    646-01-5
    Record name 3-(Methylthio)propanoic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=646-01-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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    Record name 3-Methylthiopropionate
    Source ChemIDplus
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    Record name 3-Methylthiopropionate
    Source EPA DSSTox
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    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 3-(methylthio)propionic acid
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.420
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Record name 3-(METHYLTHIO)PROPIONIC ACID
    Source FDA Global Substance Registration System (GSRS)
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    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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    Record name 3-Methylthiopropionic acid
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0001527
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Customer
    Q & A

    Q1: What is the mechanism of action of 3-(methylthio)propionic acid against root knot nematodes?

    A1: While the precise mechanism is still under investigation, research suggests that this compound exhibits both direct contact and fumigant nematicidal activity against Meloidogyne incognita. [] It demonstrates a strong attraction effect on the nematodes and effectively inhibits egg hatching. [] Further research is needed to elucidate the specific molecular targets and downstream effects responsible for its nematicidal activity.

    Q2: How does the pH level of beer affect the production of this compound during aging?

    A2: In beer aging, a lower pH can lead to the formation of more stable sulfitic adducts with 3-(methylthio)propionaldehyde, a precursor to this compound. [] These adducts protect the aldehyde from premature oxidation, making it available for dimethyl trisulfide formation, another compound contributing to the aged beer flavor. [] Conversely, a higher pH promotes the oxidation of 3-(methylthio)propionaldehyde to this compound. []

    Q3: What role do carboxylate groups play in the oxidation of this compound derivatives by hydroxyl radicals?

    A3: The presence and position of carboxylate groups in this compound derivatives significantly influence the formation of specific intermediates during their oxidation by hydroxyl radicals. [] For example, the availability of α- or β-positioned carboxylate functions affects the formation of sulfur-sulfur and sulfur-carboxylate oxygen-bonded radicals. [] These findings highlight the importance of structural features in modulating the reactivity and oxidation pathways of these compounds.

    Q4: Can this compound be synthesized by microorganisms?

    A4: Yes, certain fungal species, like Aspergillus flavus, can produce this compound. [] This production is enhanced when the fungus is grown in a medium supplemented with methionine, suggesting that the amino acid serves as a precursor for the compound's biosynthesis. [] This finding highlights the potential for utilizing microbial systems for the production of this compound.

    Q5: How does the presence of this compound change during the fermentation process of Chinese sauce-flavor Baijiu?

    A5: Research shows an increase in the concentration of this compound ethyl ester, along with other flavor compounds, during the third round of fermentation in Chinese sauce-flavor Baijiu production. [] This increase is correlated with an improved flavor profile of the Baijiu. [] The study suggests that specific bacterial and fungal communities present during fermentation contribute to the production of this and other key flavor compounds. []

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